molecular formula C15H15NO3 B14680738 phenyl N-(1-phenoxyethyl)carbamate CAS No. 35451-80-0

phenyl N-(1-phenoxyethyl)carbamate

Cat. No.: B14680738
CAS No.: 35451-80-0
M. Wt: 257.28 g/mol
InChI Key: DJGRVJNGPKMBKF-UHFFFAOYSA-N
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Description

Phenyl N-(1-phenoxyethyl)carbamate is a carbamate derivative characterized by a phenoxyethyl group attached to the carbamate nitrogen. Carbamates are widely studied for their biological activities, including enzyme inhibition, pesticidal, and anticancer properties. The compound’s structure suggests applications in agrochemicals or pharmaceuticals, akin to related carbamates like fenoxycarb (a pesticide) and cholinesterase inhibitors .

Properties

CAS No.

35451-80-0

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

phenyl N-(1-phenoxyethyl)carbamate

InChI

InChI=1S/C15H15NO3/c1-12(18-13-8-4-2-5-9-13)16-15(17)19-14-10-6-3-7-11-14/h2-12H,1H3,(H,16,17)

InChI Key

DJGRVJNGPKMBKF-UHFFFAOYSA-N

Canonical SMILES

CC(NC(=O)OC1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl N-(1-phenoxyethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 1-phenoxyethanol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Another method involves the transcarbamoylation of phenyl carbamate with 1-phenoxyethanol. This reaction can be catalyzed by tin compounds and carried out in toluene at elevated temperatures (around 90°C) to achieve good yields .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high efficiency and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(1-phenoxyethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Hydrolysis: Phenol, 1-phenoxyethanol, carbon dioxide.

    Oxidation: Phenyl isocyanate, 1-phenoxyethanol.

    Substitution: Substituted carbamates.

Mechanism of Action

The mechanism of action of phenyl N-(1-phenoxyethyl)carbamate involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit enzymes such as acetylcholinesterase by forming a stable carbamate-enzyme complex. This inhibition disrupts the normal function of the enzyme, leading to therapeutic effects . The compound’s ability to form hydrogen bonds and interact with active sites of enzymes makes it a valuable tool in drug design.

Comparison with Similar Compounds

Comparison with Similar Carbamate Compounds

Structural Comparisons

Table 1: Structural Features of Selected Carbamates
Compound Name Key Substituents Crystallographic Features (if available)
Phenyl N-phenylcarbamate Two aromatic rings (N-phenyl, O-phenyl) Dihedral angle: 42.49°; 1D polymeric chains via N–H⋯O H-bonding
2-Phenoxyethyl N-phenylcarbamate Phenoxyethyl group on nitrogen Not reported; likely similar H-bonding patterns
Methyl(phenyl)carbamate Methyl and phenyl groups on carbamate IC₅₀ = 1.97 µM for BChE inhibition
Ethyl carbamate Ethyl group on carbamate Lower carcinogenicity vs. vinyl carbamate

Key Observations :

  • Crystallography : Phenyl N-phenylcarbamate forms stable 1D chains via hydrogen bonding, a feature likely shared with the target compound due to the carbamate backbone .

Key Insights :

  • Carcinogenicity: The phenoxyethyl group may reduce carcinogenic risk compared to vinyl carbamate, which is highly tumorigenic .
  • Anticancer Potential: Analogous C-17-O-carbamates inhibit tumor cell invasion, implying that bulky substituents (e.g., phenoxyethyl) could modulate activity .

Key Points :

  • Synthesis: Phenyl N-(1-phenoxyethyl)carbamate could be synthesized via a route similar to phenyl N-phenylcarbamate, substituting aniline with 1-phenoxyethylamine .

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